1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene
Overview
Description
The compound “1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene” is likely an aromatic compound due to the presence of benzene rings. It contains a bromophenoxy group, a fluoro group, and a nitro group attached to the benzene ring .
Molecular Structure Analysis
The compound likely has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative atoms (bromine, fluorine, and oxygen) and a nitro group could result in regions of partial positive and negative charges, making the compound polar .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of electronegative atoms and a nitro group in this compound could result in polarity, which might affect its solubility, boiling point, and melting point .Scientific Research Applications
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Synthesis of Dihydropyrimidine Derivatives
- Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
- Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
- Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
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Imaging Brain Norepinephrine Transporter
- Application : A derivative of reboxetine iodinated at position 2 of the phenoxy ring, (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine [(S,S)-IPBM], was synthesized for imaging brain norepinephrine transporter (NET) using SPECT .
- Method : (S,S)-123/125I-IPBM was synthesized in a halogen exchange reaction .
- Results : (S,S)-123I-IPBM allowed brain NET imaging in the common marmoset with SPECT .
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Synthesis of 1-(2-Bromophenoxy)acetone
- Application : 1-(2-Bromophenoxy)acetone is a chemical compound that can be used in various organic synthesis applications .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway or reaction being performed .
- Results : The outcomes obtained can also vary greatly depending on the specific synthesis pathway or reaction being performed .
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Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative
- Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
- Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
- Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
-
Synthesis of 1-(2-Bromophenoxy)acetone
- Application : 1-(2-Bromophenoxy)acetone is a chemical compound that can be used in various organic synthesis applications .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway or reaction being performed .
- Results : The outcomes obtained can also vary greatly depending on the specific synthesis pathway or reaction being performed .
-
Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative
- Application : The compound is used in the synthesis of a 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative through a Hantzsch cyclocondensation-type reaction .
- Method : The process involves a reaction between a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .
- Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLRHHMSASKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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